Taurodeoxycholic acid-d4
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Overview
Description
Taurodeoxycholic acid-d4 is a deuterated form of taurodeoxycholic acid, a taurine-conjugated bile acid. This compound is used primarily as an internal standard in mass spectrometry for the quantification of taurodeoxycholic acid . Taurodeoxycholic acid itself is a secondary bile acid derived from deoxycholic acid and plays a role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurodeoxycholic acid-d4 involves the deuteration of taurodeoxycholic acidThe specific synthetic routes and reaction conditions for this process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of deuterated reagents and solvents to achieve the desired level of deuteration. The final product is then purified and tested for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Taurodeoxycholic acid-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs of the original compound .
Scientific Research Applications
Taurodeoxycholic acid-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Mechanism of Action
Taurodeoxycholic acid-d4 exerts its effects by interacting with specific molecular targets and pathways. It stimulates chloride ion secretion through calcium-activated chloride ion channels and the cystic fibrosis transmembrane conductance regulator in airway epithelial cells . Additionally, it plays a role in the regulation of bile acid metabolism and the maintenance of cellular homeostasis .
Comparison with Similar Compounds
Taurodeoxycholic acid-d4 is similar to other taurine-conjugated bile acids, such as:
Taurochenodeoxycholic acid: Shares similar molecular structure and function but differs in the position of hydroxyl groups.
Tauroursodeoxycholic acid: Known for its neuroprotective and anti-apoptotic properties.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for precise quantification in mass spectrometry applications .
Similar Compounds
- Taurochenodeoxycholic acid
- Tauroursodeoxycholic acid
- Taurocholic acid
- Taurolithocholic acid
Properties
Molecular Formula |
C26H45NO6S |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2 |
InChI Key |
AWDRATDZQPNJFN-QFNLNYLLSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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